

Propylene Glycol Allyl Ether: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol, allyl ether*

Cat. No.: *B072440*

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Abstract

Propylene glycol allyl ether, a member of the glycol ether family, possesses unique chemical properties stemming from the presence of both an ether and an allyl functional group. This dual functionality makes it a versatile molecule in various chemical syntheses. This document provides an in-depth technical guide to propylene glycol allyl ether, covering its fundamental chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its metabolic pathway. This information is intended to serve as a valuable resource for professionals in research, development, and academia.

Chemical Identity

- Chemical Name: **Propylene glycol, allyl ether**
- CAS Number: 1331-17-5

Synonyms

Propylene glycol allyl ether is known by several other names in the scientific and commercial literature. A comprehensive list of synonyms is provided below:

- (2-Propenyloxy)propanol

- 1,2-Propanediol, allyl ether
- Allyl ether of propylene glycol
- Allylether propylenglykolu
- Dowanol PA-T
- Propanol, (2-propenyloxy)-
- Propanol, (allyloxy)-
- Propylene glycol monoallyl ether

Physicochemical Properties

A summary of the key quantitative data for propylene glycol allyl ether is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol
Appearance	Clear, colorless liquid
Density	0.961 g/cm ³ at 20 °C
Boiling Point	159-161 °C
Flash Point	52 °C (126 °F)
Solubility	Soluble in water and most organic solvents

Experimental Protocols

Detailed methodologies for the synthesis and analysis of propylene glycol allyl ether are provided in this section. These protocols are based on established chemical principles and analytical techniques.

Synthesis of Propylene Glycol Allyl Ether

This protocol describes the synthesis of propylene glycol allyl ether via the Williamson ether synthesis, a well-established method for preparing ethers.

Materials:

- Propylene glycol
- Allyl bromide
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add propylene glycol (1.0 equivalent) and anhydrous THF.

- Deprotonation: Cool the flask in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 1 hour.
- Allylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
- Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product: The crude product can be further purified by fractional distillation to yield pure propylene glycol allyl ether.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of propylene glycol allyl ether using GC-MS.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for polar analysis (e.g., DB-WAX or equivalent)
- Autosampler

Reagents and Standards:

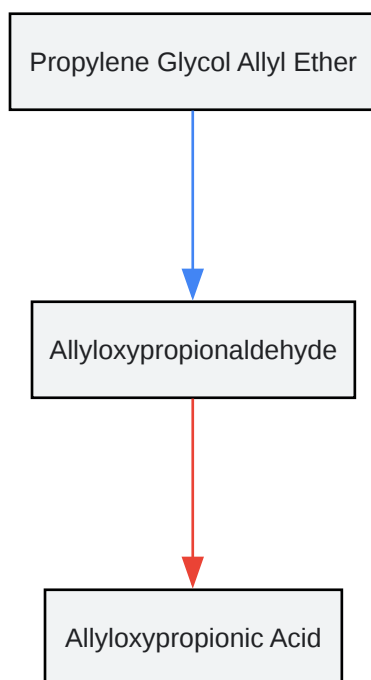
- Propylene glycol allyl ether standard of known purity
- High-purity solvent for sample dilution (e.g., methanol or dichloromethane)

Procedure:

- **Sample Preparation:** Prepare a stock solution of propylene glycol allyl ether in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution. Prepare the sample for analysis by diluting it to a concentration within the calibration range.
- **GC-MS Conditions:**
 - **Injector Temperature:** 250 °C
 - **Injection Mode:** Split (e.g., 20:1 split ratio)
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min)
 - **Oven Temperature Program:**
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 220 °C
 - Hold: 5 minutes at 220 °C
 - **MS Transfer Line Temperature:** 230 °C
 - **Ion Source Temperature:** 230 °C
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV
 - **Mass Range:** m/z 35-300
- **Data Analysis:** Identify the propylene glycol allyl ether peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions. For quantitative analysis, generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Metabolic Pathway

Propylene glycol ethers, including the allyl ether derivative, are primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process.[4][5][6]



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Caption: Metabolic pathway of propylene glycol allyl ether.

The initial step, catalyzed by alcohol dehydrogenase (ADH), involves the oxidation of the primary alcohol group to an aldehyde, forming allyloxypropionaldehyde.[4][5][6] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the intermediate aldehyde to the corresponding carboxylic acid, allyloxypropionic acid, which is then excreted.[4][5][6] This metabolic pathway is a critical consideration in toxicological assessments and drug development.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com